4-(4-Hydroxyphenyl)-4-piperidinol
Overview
Description
4-(4-Hydroxyphenyl)-4-piperidinol is an organic compound that features a piperidine ring substituted with a hydroxyphenyl group
Mechanism of Action
Target of Action
The primary target of 4-(4-Hydroxyphenyl)-4-piperidinol is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an iron-dependent enzyme that plays a crucial role in the catabolism of tyrosine in animals and in the cascade of photosynthesis in plants .
Mode of Action
The compound interacts with its target, HPPD, through a process of enzymatic inhibition . The results demonstrated that this compound reversibly inhibited α-amylase and α-glucosidase in a mixed-type and competitive manner . This interaction is primarily influenced by hydrogen bonding and van der Waals forces, and is a spontaneous process .
Biochemical Pathways
The compound affects the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . The inhibition of HPPD disrupts these pathways, leading to a decrease in the production of downstream metabolites .
Pharmacokinetics
Similar compounds, such as 4-hydroxyphenylacetic acid, have been shown to exhibit better anti-tumor activity, higher bioavailability, and superior stability than other compounds . These properties suggest that this compound may also have favorable ADME properties.
Result of Action
The inhibition of HPPD by this compound leads to a decrease in the production of downstream metabolites in the shikimate and phenylpropanoid pathways . This can result in various effects, depending on the organism and the specific metabolic context. For example, in animals, HPPD plays an important role in the catabolism of tyrosine , so its inhibition could disrupt normal metabolic processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, similar compounds are known to be highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Therefore, the environmental conditions under which the compound is used or stored could significantly impact its action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)-4-piperidinol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . Another method includes the intermolecular cycloaddition of alkynes bearing amino groups . These reactions are often carried out under mild conditions, making them suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound can be achieved through a palladium-catalyzed cyclization reaction. This method is efficient and provides high yields of the desired product . The use of eco-friendly and cost-effective solvents further enhances the feasibility of this method for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyphenyl)-4-piperidinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include various hydroxy derivatives, quinones, and substituted phenyl-piperidinol compounds .
Scientific Research Applications
4-(4-Hydroxyphenyl)-4-piperidinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-Hydroxyphenyl derivatives: These compounds share the hydroxyphenyl group and exhibit similar chemical properties.
Piperidine derivatives: These compounds have a piperidine ring and are used in various pharmaceutical applications.
Uniqueness
4-(4-Hydroxyphenyl)-4-piperidinol is unique due to its specific combination of a hydroxyphenyl group and a piperidine ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(4-hydroxyphenyl)piperidin-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-10-3-1-9(2-4-10)11(14)5-7-12-8-6-11/h1-4,12-14H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYRFSOIBBGGDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453824 | |
Record name | 4-(4-hydroxyphenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142001-84-1 | |
Record name | 4-(4-hydroxyphenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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